5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole 5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 850375-37-0
VCID: VC3838956
InChI: InChI=1S/C11H11ClN2O2/c1-8-2-4-9(5-3-8)15-7-10-13-11(6-12)16-14-10/h2-5H,6-7H2,1H3
SMILES: CC1=CC=C(C=C1)OCC2=NOC(=N2)CCl
Molecular Formula: C11H11ClN2O2
Molecular Weight: 238.67 g/mol

5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole

CAS No.: 850375-37-0

Cat. No.: VC3838956

Molecular Formula: C11H11ClN2O2

Molecular Weight: 238.67 g/mol

* For research use only. Not for human or veterinary use.

5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole - 850375-37-0

Specification

CAS No. 850375-37-0
Molecular Formula C11H11ClN2O2
Molecular Weight 238.67 g/mol
IUPAC Name 5-(chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole
Standard InChI InChI=1S/C11H11ClN2O2/c1-8-2-4-9(5-3-8)15-7-10-13-11(6-12)16-14-10/h2-5H,6-7H2,1H3
Standard InChI Key JMIICLSRTGZOQN-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)OCC2=NOC(=N2)CCl
Canonical SMILES CC1=CC=C(C=C1)OCC2=NOC(=N2)CCl

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

The compound’s IUPAC name, 5-(chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole, reflects its substitution pattern:

  • A 1,2,4-oxadiazole ring (a five-membered heterocycle with two nitrogen and one oxygen atom).

  • A chloromethyl group (-CH2_2Cl) at position 5.

  • A 4-methylphenoxymethyl group (-CH2_2O-C6_6H4_4-CH3_3) at position 3 .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number850375-37-0
Molecular FormulaC11H11ClN2O2\text{C}_{11}\text{H}_{11}\text{ClN}_{2}\text{O}_{2}
Molecular Weight238.67 g/mol
SMILESCOC(C1=CC=C(C=C1)C2=NOC(=N2)CCl)OC
InChIKeyWGMLYYJWWHILRQ-UHFFFAOYSA-N

The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution reactions, while the 4-methylphenoxymethyl moiety contributes to lipophilicity, influencing bioavailability .

Synthesis and Reaction Pathways

Synthetic Routes

The compound is typically synthesized via cyclocondensation or alkylation strategies. A notable method involves:

Step 1: Preparation of 3-Aryl-5-(chloromethyl)-1,2,4-oxadiazole
3-Aryl-5-(chloromethyl)-1,2,4-oxadiazole intermediates are synthesized by reacting aryl amidoximes with chloroacetyl chloride . For example:

  • Benzamidoxime reacts with chloroacetyl chloride in dichloromethane with triethylamine, followed by reflux in toluene .

Step 2: Alkylation of Quinazoline Derivatives
The target compound is formed by reacting the above intermediate with quinazoline derivatives under basic conditions:

  • Reagents: DMF, anhydrous K2_2CO3_3, KI .

  • Conditions: Stirring at room temperature for 24 hours, followed by crystallization from ethanol .

Table 2: Representative Synthesis Conditions

ParameterDetailSource
Starting MaterialQuinazoline derivative
SolventDMF
BaseK2_2CO3_3
CatalystKI
Reaction Time24 hours
YieldNot explicitly reported (≥53% in analogous reactions)

Physicochemical Properties

Table 3: Physicochemical Properties

PropertyValue/DescriptionSource
Density~1.29 g/cm3^3 (estimated)
Boiling Point~211–220°C (analog-based)
LogP (Partition Coefficient)2.5–3.0 (predicted)
SolubilityLow in water; soluble in DMF, DMSO

The chloromethyl group increases molecular polarity, but the 4-methylphenoxy group enhances lipid solubility, suggesting utility in hydrophobic environments .

Applications in Medicinal Chemistry

Protein Degrader Building Blocks

The compound is marketed as a protein degrader building block, facilitating the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . Its chloromethyl group allows covalent linkage to E3 ligase ligands, while the oxadiazole core provides structural rigidity .

Antiproliferative Agents

In a 2024 study, hybrids of this compound with quinazoline-4-one demonstrated antiproliferative activity against cancer cell lines . The mechanism likely involves inhibition of kinase pathways or protein-protein interactions .

Table 4: Biological Activity Data (Analog Compounds)

CompoundActivity (IC50_{50})Cell LineSource
Quinazoline-oxadiazole hybrid1.18 ± 0.14 µMHEPG2, MCF7
5-(2-Chlorophenyl)-1,3,4-oxadiazole2.3 µMSGC-7901
CodeRisk StatementSource
H302Harmful if swallowed
H315Causes skin irritation
H318Causes serious eye damage
H335May cause respiratory irritation

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